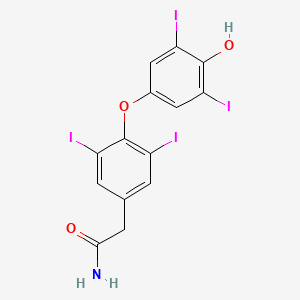

3,5,3',5'-Tetraiodo Thyroacetamide

Description

Properties

IUPAC Name |

2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9I4NO3/c15-8-4-7(5-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)3-12(19)20/h1-2,4-5,21H,3H2,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMHUDWTDPTECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9I4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170104 | |

| Record name | 3,5,3',5'-Tetraiodo thyroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176258-88-1 | |

| Record name | 3,5,3',5'-Tetraiodo thyroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176258881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,3',5'-Tetraiodo thyroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,3',5'-TETRAIODO THYROACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R88478K81J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,5,3',5'-Tetraiodo Thyroacetamide and its Acetic Acid Analog (Tetrac): A Technical Guide for Researchers

An In-depth Technical Guide

Introduction: Distinguishing Between Thyroacetamide and its Well-Studied Analog, Tetrac

This guide provides a comprehensive overview of 3,5,3',5'-Tetraiodo Thyroacetamide, a derivative of the extensively researched thyroid hormone analog, 3,5,3',5'-Tetraiodothyroacetic acid (Tetrac). While both compounds share a similar core structure, the majority of published research focuses on Tetrac due to its significant biological activities, particularly its role as a thyrointegrin receptor antagonist.[1] 3,5,3',5'-Tetraiodo Thyroacetamide is structurally analogous, with the carboxylic acid group of Tetrac replaced by an acetamide group. This modification may influence its pharmacokinetic and pharmacodynamic properties, a key consideration for drug development professionals. This guide will primarily focus on the well-documented properties and mechanisms of Tetrac, providing a strong foundational understanding for research into its acetamide derivative.

Core Chemical Properties

A clear understanding of the physicochemical properties of these compounds is fundamental to their application in research and development.

| Property | 3,5,3',5'-Tetraiodo Thyroacetamide | 3,5,3',5'-Tetraiodothyroacetic acid (Tetrac) |

| Synonyms | T4-Acetamide, 2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl) acetamide | Tetrac, T4-Acetic Acid |

| Molecular Formula | C14H9I4NO3[2] | C14H8I4O4[3] |

| Molecular Weight | 746.84 g/mol [2] | 747.83 g/mol [3] |

| CAS Number | 176258-88-1 | 67-30-1[3] |

| Appearance | Not specified in literature | Yellow solid[4] |

| Structure |

Table 1: Comparative Chemical Properties.

Mechanism of Action: Targeting the Cell Surface Integrin αvβ3

The primary mechanism of action for Tetrac, and likely its acetamide analog, is the antagonism of thyroid hormone binding at a specific cell surface receptor on the integrin αvβ3.[5] This interaction is crucial as it initiates a cascade of non-genomic signaling events that are implicated in cancer cell proliferation and angiogenesis.[6]

Thyroid hormones, L-thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3), can bind to this integrin receptor, activating downstream pathways such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which promotes tumor growth.[6][7] Tetrac competitively inhibits this binding, thereby blocking these pro-cancerous signals.[8] Furthermore, Tetrac exhibits actions at the receptor that are independent of thyroid hormone antagonism, including the modulation of gene expression related to cancer cell survival and apoptosis.[6][8]

Biological Activities and Therapeutic Potential

The antagonism of the integrin αvβ3 receptor by Tetrac translates into significant anti-cancer and anti-angiogenic properties.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Tetrac has been shown to be a potent inhibitor of angiogenesis.[9] It reduces endothelial cell proliferation, migration, and the formation of tube-like structures.[10] The mechanisms behind these effects are multifaceted and include:

-

Downregulation of Pro-Angiogenic Factors: Tetrac can decrease the expression of key angiogenic molecules such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).

-

Modulation of Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs): Tetrac has been observed to inhibit the expression of certain MMPs, which are crucial for the degradation of the extracellular matrix during angiogenesis, while increasing the expression of TIMPs.[11]

Anti-Tumor Activity

In addition to its anti-angiogenic effects, Tetrac directly impacts tumor cells. It can induce apoptosis (programmed cell death) and inhibit cancer cell proliferation.[6] Notably, Tetrac has shown efficacy in preclinical models of various cancers, including glioblastoma and renal cell carcinoma.[1][5] An intriguing aspect of Tetrac's activity is its potential to circumvent drug resistance.[11]

Experimental Protocols

To assess the anti-angiogenic potential of 3,5,3',5'-Tetraiodo Thyroacetamide or its analogs, an in vitro endothelial tube formation assay is a standard and informative method.

Protocol: In Vitro Endothelial Tube Formation Assay

Objective: To evaluate the effect of 3,5,3',5'-Tetraiodo Thyroacetamide on the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Extracellular Matrix (ECM) Gel (e.g., Matrigel®)

-

96-well tissue culture plates

-

3,5,3',5'-Tetraiodo Thyroacetamide (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Suramin)

-

Vehicle control (e.g., DMSO)

Procedure:

-

Plate Coating: Thaw the ECM gel on ice and coat the wells of a 96-well plate with a thin layer. Allow the gel to solidify at 37°C for 30-60 minutes.[12]

-

Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 1-2 x 10^5 cells/mL.[12]

-

Treatment: Add the desired concentrations of 3,5,3',5'-Tetraiodo Thyroacetamide, positive control, and vehicle control to the cell suspension.

-

Incubation: Seed the treated HUVEC suspension onto the solidified ECM gel. Incubate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[12]

-

Visualization and Analysis: Observe the formation of tube-like structures using a light microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.[12]

Expected Outcome: A dose-dependent inhibition of tube formation by 3,5,3',5'-Tetraiodo Thyroacetamide would indicate anti-angiogenic activity.

Future Directions and Considerations

While the anti-cancer and anti-angiogenic properties of Tetrac are well-documented, further research is warranted to fully elucidate the potential of its acetamide derivative. Key areas for future investigation include:

-

Comparative Efficacy: Directly comparing the in vitro and in vivo efficacy of 3,5,3',5'-Tetraiodo Thyroacetamide with Tetrac.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the acetamide derivative.

-

Toxicity and Safety: Assessing the safety profile of 3,5,3',5'-Tetraiodo Thyroacetamide.

-

Synergistic Combinations: Investigating the potential of combining this compound with other anti-cancer therapies.

Conclusion

3,5,3',5'-Tetraiodo Thyroacetamide represents an interesting structural analog of the potent anti-cancer and anti-angiogenic agent, Tetrac. Based on the extensive research on Tetrac, it is plausible that the acetamide derivative will exhibit similar biological activities centered around the antagonism of the integrin αvβ3 receptor. This guide provides a solid foundation for researchers and drug development professionals to design and execute further studies to explore the therapeutic potential of this class of compounds.

References

-

MDPI. (n.d.). RETRACTED: Anti-Cancer Activities of Thyrointegrin α v β 3 Antagonist Mono- and Bis-Triazole Tetraiodothyroacetic Acid Conjugated via Polyethylene Glycols in Glioblastoma. Retrieved from [Link]

-

Lin, H. Y., et al. (2021). Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers. Journal of Biomedical Science, 28(1), 24. Retrieved from [Link]

-

De Groot, L. J., et al. (2015). Chapter 2 Thyroid Hormone Synthesis And Secretion. In Endotext. MDText.com, Inc. Retrieved from [Link]

-

Yalcin, M., et al. (2010). Tetraidothyroacetic Acid (Tetrac) and Tetrac Nanoparticles Inhibit Growth of Human Renal Cell Carcinoma Xenografts. Anticancer Research, 30(3), 809-815. Retrieved from [Link]

-

GSRS. (n.d.). 3,5,3',5'-TETRAIODO THYROACETAMIDE. Retrieved from [Link]

-

Lin, H. Y., et al. (2019). Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status. Frontiers in Endocrinology, 10, 765. Retrieved from [Link]

-

Simplico. (2022, March 23). Thyroid Hormone Synthesis: Step-By-Step Pathway [Physiology Explained]. YouTube. Retrieved from [Link]

-

Staton, C. A., et al. (2009). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Methods, 47(3), 163-171. Retrieved from [Link]

-

Mousa, S. A. (2018). Angiogenesis Inhibitors for Cancer Therapy. Journal of Cancer Science & Therapy, 10(3). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Targeting Integrin αvβ3 by Liposome-Tetrac Induce Dual Inhibitory Effects on Proliferation in Cholangiocarcinoma. Retrieved from [Link]

-

CUSABIO. (n.d.). Thyroid hormone synthesis. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Retrieved from [Link]

-

Taipei Medical University. (2021). Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers. Retrieved from [Link]

-

ibidi. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

Glinskii, A. B., et al. (2019). Tetrac as an anti-angiogenic agent in cancer. Oncotarget, 10(39), 3847-3859. Retrieved from [Link]

-

Sudha, T., et al. (2007). Suppression of Angiogenesis and Resistance to Doxorubicin by the Thyroid Hormone Tetraiodothyroacetic Acid. Blood, 110(11), 3501. Retrieved from [Link]

-

Cody, V., et al. (1981). Synthesis of side chain-modified iodothyronines. Journal of Medicinal Chemistry, 24(7), 841-845. Retrieved from [Link]

-

ResearchGate. (n.d.). 3,5,3',5'-Tetraiodo-L-thyronine (levothyroxine) and its sodium form. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 3,5,3',5'-Tetraiodo Thyroacetic Acid | LGC Standards [lgcstandards.com]

- 4. 3,5,3',5'-Tetraiodo Thyroacetic Acid | CymitQuimica [cymitquimica.com]

- 5. Tetraidothyroacetic Acid (Tetrac) and Tetrac Nanoparticles Inhibit Growth of Human Renal Cell Carcinoma Xenografts | Anticancer Research [ar.iiarjournals.org]

- 6. Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 8. Frontiers | Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status [frontiersin.org]

- 9. biomedres.us [biomedres.us]

- 10. Tetrac as an anti-angiogenic agent in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. cellbiolabs.com [cellbiolabs.com]

3,5,3',5'-Tetraiodo Thyroacetamide molecular structure and function

An In-depth Technical Guide to the Molecular Structure and Potential Function of 3,5,3',5'-Tetraiodo Thyroacetamide (T4AM)

Authored by: A Senior Application Scientist

Preamble: Navigating the Frontier of Thyroid Hormone Analogue Research

In the landscape of endocrine research and drug development, the exploration of novel thyroid hormone (TH) analogues is a continuous endeavor aimed at dissecting their pleiotropic effects and developing tissue-selective thyromimetics. This guide focuses on a specific, albeit lesser-documented, molecule: 3,5,3',5'-Tetraiodo Thyroacetamide (T4AM). Due to the scarcity of direct research on T4AM, this document adopts a first-principles approach. By grounding our analysis in the well-established biochemistry of the parent hormone, L-thyroxine (T4), and the structure-activity relationships of known TH analogues, we will construct a robust theoretical framework for understanding the potential molecular structure, function, and investigational pathways for T4AM. This guide is intended for researchers, scientists, and drug development professionals who are equipped with a foundational understanding of endocrinology and are poised to investigate novel chemical entities in this domain.

Part 1: Molecular Structure and Physicochemical Postulates

The foundational step in evaluating any novel compound is a thorough understanding of its molecular architecture. The name 3,5,3',5'-Tetraiodo Thyroacetamide implies a derivative of thyronine, where the amine group of the alanine side chain is acetylated.

Inferred Molecular Structure

The core structure is the thyronine backbone, characterized by two phenyl rings linked by an ether bond. The inner ring (closest to the side chain) and the outer ring are both substituted with two iodine atoms at the 3, 5, and 3', 5' positions, respectively. The L-alanine side chain at position 1 is modified; the primary amine is converted to an acetamide.

Figure 1: Proposed 2D Structure of 3,5,3',5'-Tetraiodo Thyroacetamide

A 2D representation of the proposed molecular structure of T4AM.

Predicted Physicochemical Properties

The conversion of the primary amine to an acetamide group introduces significant changes to the molecule's physicochemical properties compared to the parent hormone, T4.

| Property | L-Thyroxine (T4) | 3,5,3',5'-Tetraiodo Thyroacetamide (T4AM) - Predicted | Rationale for Prediction |

| Molecular Formula | C15H11I4NO4 | C17H13I4NO4 | Addition of a C2H2O group from acetylation. |

| Molecular Weight | 776.87 g/mol | ~818.90 g/mol | Increased by the mass of the acetyl group. |

| Charge at Physiological pH | Zwitterionic (carboxylate and ammonium groups) | Neutral or weakly acidic | The basic amine is replaced by a neutral amide. The carboxyl group remains. |

| Lipophilicity (LogP) | Moderately lipophilic | Increased | The charge is neutralized, and a hydrophobic acetyl group is added, which is expected to increase partitioning into nonpolar environments. |

| Hydrogen Bonding | Donor (amine, hydroxyl) and Acceptor (carbonyls, ether) | Donor (amide N-H, hydroxyl) and Acceptor (amide carbonyl, carboxyl carbonyls, ether) | The number of hydrogen bond donors is reduced, while the overall capacity for hydrogen bonding is maintained. |

Expert Insight: The predicted increase in lipophilicity is a critical consideration. This could alter the molecule's ability to cross cell membranes, potentially favoring passive diffusion over reliance on specific transporters like MCT8 or OATPs, which are crucial for T4 and T3 uptake into cells.

Part 2: Hypothesized Biological Function and Mechanism of Action

The biological activity of T4AM is likely to diverge significantly from that of T4 due to the modification of the alanine side chain, which is a key recognition element for many proteins that interact with thyroid hormones.

Interaction with Thyroid Hormone Receptors (TRs)

Thyroid hormone receptors (TRα and TRβ) are nuclear receptors that mediate the genomic effects of T3. The binding of T3 to the TR ligand-binding domain (LBD) is a high-affinity interaction stabilized by specific hydrogen bonds and hydrophobic contacts. The carboxylate group of the alanine side chain of T3 forms a critical salt bridge with a conserved arginine residue in the LBD.

Hypothesis: The replacement of the primary amine with a bulkier, neutral acetamide group in T4AM, while retaining the carboxylate, would likely result in a significant reduction in binding affinity for TRs. The steric hindrance and altered electrostatic profile would disrupt the canonical binding pose. Therefore, T4AM is unlikely to be a potent TR agonist. It may act as a weak partial agonist or even an antagonist.

Metabolism by Deiodinases

Deiodinases (D1, D2, and D3) are selenoenzymes that are critical for the activation (T4 to T3) and inactivation of thyroid hormones. The alanine side chain is recognized by these enzymes.

Hypothesis: T4AM is likely a poor substrate for deiodinases. The modification of the amine group could impair recognition and binding to the active site of these enzymes. This would make T4AM more resistant to metabolic conversion compared to T4.

Interaction with Thyroid Hormone Transporters

The transport of thyroid hormones across cell membranes is a carrier-mediated process involving transporters such as MCT8, MCT10, and OATPs.

Hypothesis: The increased lipophilicity and altered charge state of T4AM may reduce its affinity for these specific transporters. However, its enhanced ability to passively diffuse across membranes could compensate for this, leading to a different pharmacokinetic and pharmacodynamic profile compared to T4.

Figure 2: Potential Cellular Interactions of T4AM

A diagram illustrating the hypothesized cellular uptake, metabolism, and action of T4AM.

Part 3: Proposed Synthetic and Investigational Methodologies

A rigorous scientific investigation of T4AM requires a robust synthetic route and a well-defined set of experiments to test the hypotheses outlined above.

Proposed Synthesis of T4AM

A plausible synthetic route would involve the acetylation of the amino group of L-thyroxine.

Protocol: Synthesis of 3,5,3',5'-Tetraiodo Thyroacetamide

-

Starting Material: L-thyroxine (T4).

-

Protection of Carboxylic Acid (Optional but Recommended): The carboxylic acid group of T4 can be protected, for example, as a methyl or ethyl ester, to prevent side reactions. This can be achieved by reacting T4 with methanol or ethanol in the presence of an acid catalyst (e.g., thionyl chloride or HCl gas).

-

Acetylation: The T4-ester is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the acid byproduct. Acetic anhydride or acetyl chloride is then added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Deprotection (if applicable): If the carboxylic acid was protected, the ester is hydrolyzed back to the carboxylic acid using standard conditions (e.g., saponification with NaOH followed by acidification).

-

Characterization: The final product should be thoroughly characterized to confirm its identity and purity using:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of the acetyl group and the overall structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Suggested Experimental Protocols for Biological Evaluation

The following experiments are proposed to systematically evaluate the biological activity of T4AM.

Figure 3: Experimental Workflow for T4AM Evaluation

An In-depth Technical Guide to the Receptor Binding Affinity of 3,5,3',5'-Tetraiodo Thyroacetamide (T4AM)

A Prospective Analysis and Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,3',5'-Tetraiodo Thyroacetamide (T4AM), a derivative of the thyroid hormone thyroxine (T4), represents a structurally intriguing molecule with a currently uncharacterized receptor binding profile. Its similarity to key endogenous signaling molecules, including thyroid hormones and their metabolites, suggests a potential for significant biological activity. This technical guide provides a comprehensive framework for the systematic investigation of T4AM's receptor binding affinity. While direct experimental data for T4AM is not yet available in the public domain, this document synthesizes established principles and field-proven insights to propose a robust research plan. We will explore the most probable receptor targets—Thyroid Hormone Receptors (TRs), Integrin αvβ3, and Trace Amine-Associated Receptor 1 (TAAR1)—and provide detailed, self-validating protocols for determining binding affinity. Furthermore, we will delineate the potential downstream signaling pathways that may be modulated by T4AM, offering a complete roadmap for elucidating the pharmacological profile of this novel compound.

Introduction: The Rationale for Investigating T4AM

The thyronine scaffold is a privileged structure in endocrinology and pharmacology, giving rise to molecules with profound effects on metabolism, development, and cellular signaling. 3,5,3',5'-Tetraiodo Thyroacetamide (T4AM) is a synthetic derivative of thyroxine (T4), where the carboxylic acid moiety is replaced by an acetamide group. This seemingly subtle modification has the potential to dramatically alter the compound's pharmacokinetic and pharmacodynamic properties, including its receptor binding affinity, selectivity, and functional activity.

The rationale for a detailed investigation of T4AM's receptor binding profile is threefold:

-

Structural Analogy to Thyroid Hormones: T4AM's core structure is identical to that of T4, a ligand for nuclear Thyroid Hormone Receptors (TRs) which are critical regulators of gene expression. Understanding if and how the acetamide modification affects binding to TR isoforms (TRα and TRβ) is a primary objective.

-

Similarity to T4 Metabolites: The deaminated T4 metabolite, 3,3',5,5'-tetraiodothyroacetic acid (Tetrac), is known to be an antagonist at the cell surface integrin αvβ3 receptor, mediating non-genomic actions of thyroid hormones.[1][2] T4AM's structural resemblance to Tetrac warrants an investigation into its potential interaction with this integrin.

-

Potential as a Thyronamine-like Compound: The discovery of 3-iodothyronamine (3-T1AM) as a high-affinity endogenous ligand for the Trace Amine-Associated Receptor 1 (TAAR1) has opened a new chapter in thyroid hormone-related signaling.[3][4] It is plausible that T4AM could also interact with this G-protein coupled receptor, which is involved in neuromodulation and metabolic regulation.[5]

This guide will now delve into the hypothesized receptor targets for T4AM, followed by detailed experimental protocols to test these hypotheses and a discussion of the potential downstream consequences of receptor binding.

Hypothesized Molecular Targets and the Basis for Investigation

Based on the structural similarities of T4AM to known bioactive molecules, we can postulate three primary classes of receptor targets.

Thyroid Hormone Receptors (TRs)

TRs are ligand-activated transcription factors that belong to the nuclear receptor superfamily.[6] There are two main isoforms, TRα and TRβ, which are encoded by separate genes and have distinct tissue distribution and physiological roles.[7] Upon binding to thyroid hormones, primarily 3,5,3'-triiodothyronine (T3), TRs undergo a conformational change, dissociate from corepressor proteins, and recruit coactivator proteins to regulate the transcription of target genes.[6]

Causality for Investigation: T4, the parent compound of T4AM, binds to TRs, albeit with a lower affinity than T3.[8] The affinity of TR isoforms for T4 also differs, with some studies suggesting TRβ1 has a higher affinity for T3 than TRα1.[8] The acetamide group in T4AM, being more neutral and capable of different hydrogen bonding interactions than the negatively charged carboxylate of T4 at physiological pH, could significantly alter the binding affinity and isoform selectivity.

Table 1: Binding Affinities of T4 and Related Compounds for Thyroid Hormone Receptors

| Compound | Receptor Isoform | Binding Affinity (Kd or Ki) | Source |

| 3,5,3'-Triiodo-L-thyronine (T3) | h-TRβ1 | ~0.21 nM (Kd) | [9] |

| L-Thyroxine (T4) | h-TRβ1 | Lower affinity than T3 | [10] |

| 3,3',5-Triiodothyroacetic Acid (TRIAC) | TRs | Higher affinity than T3 | [8] |

Integrin αvβ3

Integrin αvβ3 is a cell surface receptor that is overexpressed in various cancer cells and angiogenic blood vessels.[11] It has been identified as a receptor for thyroid hormones, mediating their non-genomic actions.[1][12] T4 binds to a site on integrin αvβ3, initiating signaling cascades involving mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K).[1][13] The T4 metabolite, Tetrac, acts as an antagonist at this site, blocking the proliferative and angiogenic effects of T4.[1][14]

Causality for Investigation: The structural similarity between T4AM and Tetrac suggests that T4AM could also bind to integrin αvβ3. Determining whether T4AM acts as an agonist or antagonist at this receptor is crucial for understanding its potential therapeutic applications, particularly in oncology.

Table 2: Binding Affinities of Tetrac and Related Compounds for Integrin αvβ3

| Compound | Receptor | Binding Affinity (IC50) | Source |

| DOTA-tetramer (RGD peptide) | Integrin αvβ3 | 10 ± 2 nM | [15] |

| Triazole Tetrac (TAT) derivatives | Integrin αvβ3 | High affinity | [11] |

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines and thyronamines.[3][5] It is expressed in the central nervous system and various peripheral tissues.[5] Activation of TAAR1 typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels through Gαs coupling.[5][16] 3-iodothyronamine (T1AM) is a potent endogenous agonist of TAAR1.[4]

Causality for Investigation: The discovery of thyronamines as TAAR1 ligands expands the potential pharmacology of thyroid hormone derivatives. T4AM, as a thyronine derivative, should be investigated for its ability to bind to and activate TAAR1.

Table 3: Binding Affinities of Endogenous Ligands for TAAR1

| Compound | Receptor | Potency/Affinity | Source |

| 3-Iodothyronamine (T1AM) | hTAAR1 | High-affinity agonist | [3][4] |

| Tyramine | hTAAR1 | High potency | [5] |

| β-phenethylamine | hTAAR1 | High potency | [5] |

| Dopamine | hTAAR1 | Moderate potency | [5] |

Experimental Protocols for Determining T4AM Receptor Binding Affinity

The following protocols are designed as self-validating systems to rigorously determine the binding affinity of T4AM for its hypothesized receptor targets.

General Materials and Reagents

-

T4AM: Synthesized and purified in-house or sourced from a reputable chemical supplier.

-

Radioligands:

-

For TRs: [125I]T3

-

For Integrin αvβ3: [125I]Echistatin or a radiolabeled RGD peptide.

-

For TAAR1: A suitable radiolabeled TAAR1 antagonist (e.g., [3H]EPPTB) or agonist.

-

-

Cell Lines:

-

TRs: Cells overexpressing human TRα1 or TRβ1 (e.g., HEK293 or CHO cells).

-

Integrin αvβ3: U87MG glioma cells (high expression).[15]

-

TAAR1: HEK293 cells stably expressing human TAAR1.

-

-

Buffers and Reagents: Standard buffers for binding assays (e.g., Tris-HCl, HEPES), protease inhibitors, bovine serum albumin (BSA), non-ionic detergents (e.g., Tween-20), and scintillation cocktail.

Protocol 1: Competitive Radioligand Binding Assay for Thyroid Hormone Receptors

This assay will determine the inhibitory constant (Ki) of T4AM for TRα1 and TRβ1, providing a measure of its binding affinity.

Step-by-Step Methodology:

-

Preparation of Nuclear Extracts:

-

Culture HEK293 cells expressing either hTRα1 or hTRβ1 to ~90% confluency.

-

Harvest cells and prepare nuclear extracts using a standard cell lysis and fractionation protocol.

-

Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

-

-

Assay Setup:

-

In a 96-well plate, add the following in duplicate:

-

Binding buffer.

-

A fixed concentration of [125I]T3 (typically at or below its Kd, e.g., 0.1-0.5 nM).

-

A range of concentrations of unlabeled T4AM (e.g., from 10-12 M to 10-5 M).

-

For non-specific binding (NSB) wells, add a high concentration of unlabeled T3 (e.g., 1 µM).

-

For total binding wells, add binding buffer instead of a competitor.

-

-

-

Incubation:

-

Add a consistent amount of nuclear extract (e.g., 20-50 µg of protein) to each well.

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[9]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a suitable buffer using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of T4AM.

-

Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram of Competitive Binding Assay Workflow

Caption: Workflow for determining T4AM binding affinity to TRs.

Protocol 2: Saturation Binding Assay for T4AM (if a radiolabeled version is available)

This assay determines the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for T4AM.

Step-by-Step Methodology:

-

Radiolabeling of T4AM: If not commercially available, T4AM would need to be radiolabeled, for instance with 125I.

-

Assay Setup:

-

In a 96-well plate, add increasing concentrations of [125I]T4AM to duplicate wells.

-

For each concentration, have a corresponding set of wells containing a high concentration of unlabeled T4AM to determine non-specific binding.

-

-

Incubation and Separation: Follow the same incubation and separation steps as in the competitive binding assay.

-

Data Analysis:

-

Plot specific binding against the concentration of [125I]T4AM.

-

Fit the data to a one-site binding (hyperbola) model to determine the Kd and Bmax.

-

Alternatively, perform a Scatchard transformation of the data (Bound/Free vs. Bound) where the slope is -1/Kd and the x-intercept is Bmax.

-

Protocols for Integrin αvβ3 and TAAR1

The principles of the competitive and saturation binding assays described for TRs can be adapted for integrin αvβ3 and TAAR1 with the following modifications:

-

Receptor Source: Use whole cells (U87MG for integrin αvβ3, HEK293-hTAAR1 for TAAR1) or membrane preparations from these cells.

-

Radioligand: Use a radioligand specific for the receptor of interest.

-

Incubation Conditions: Incubation times and temperatures may need to be optimized for these different receptors.

Downstream Signaling Pathways: From Binding to Cellular Response

The binding of T4AM to a receptor is the initiating event in a signaling cascade that culminates in a cellular response. The nature of this response depends on the receptor and the cell type.

Thyroid Hormone Receptor Signaling

If T4AM binds to TRs, it could potentially initiate both genomic and non-genomic signaling pathways.

-

Genomic Pathway: As an agonist, T4AM would induce a conformational change in the TR, leading to the recruitment of coactivators and the initiation of gene transcription at Thyroid Hormone Response Elements (TREs). As an antagonist, it would prevent this process.

Diagram of TR Genomic Signaling Pathway

Caption: Potential genomic signaling pathway of T4AM via TRs.

Integrin αvβ3 Signaling

Binding of T4AM to integrin αvβ3 could trigger rapid, non-genomic signaling events.

-

MAPK and PI3K Pathways: Agonistic binding of T4AM could lead to the activation of the MAPK (ERK1/2) and PI3K pathways, which are involved in cell proliferation, survival, and angiogenesis.[1][12] Antagonistic binding would block these effects.

Diagram of Integrin αvβ3 Signaling Pathway

Caption: Potential non-genomic signaling of T4AM via Integrin αvβ3.

TAAR1 Signaling

As a GPCR, TAAR1 activation by T4AM would likely involve second messenger systems.

-

cAMP Pathway: The canonical TAAR1 signaling pathway involves the activation of Gαs, leading to increased adenylyl cyclase activity and a subsequent rise in intracellular cAMP.[5][16] This can lead to the activation of Protein Kinase A (PKA) and downstream phosphorylation events.

Diagram of TAAR1 Signaling Pathway

Caption: Potential cAMP-mediated signaling of T4AM via TAAR1.

Proposed Synthesis of 3,5,3',5'-Tetraiodo Thyroacetamide

A plausible synthetic route to T4AM would involve the conversion of the carboxylic acid of L-thyroxine (T4) to the corresponding acetamide. This could be achieved through a standard amidation reaction.

Proposed Synthetic Scheme:

-

Activation of the Carboxylic Acid: L-thyroxine (T4) would first be reacted with a coupling agent, such as thionyl chloride (SOCl2) or a carbodiimide (e.g., DCC or EDC), to form a more reactive intermediate (an acyl chloride or an activated ester).

-

Amination: The activated T4 intermediate would then be reacted with ammonia (NH3) or an ammonia equivalent to form the desired acetamide, T4AM.

This two-step process is a common and generally efficient method for the synthesis of amides from carboxylic acids. Purification would likely be achieved through crystallization or column chromatography.

Conclusion and Future Directions

While the receptor binding profile of 3,5,3',5'-Tetraiodo Thyroacetamide remains to be experimentally determined, its structural characteristics provide a strong rationale for its investigation as a ligand for Thyroid Hormone Receptors, Integrin αvβ3, and Trace Amine-Associated Receptor 1. The experimental framework provided in this guide offers a clear and robust path forward for characterizing the binding affinity and functional activity of T4AM at these key molecular targets.

Elucidating the pharmacology of T4AM will not only contribute to our fundamental understanding of how subtle structural modifications to the thyronine scaffold can impact receptor interactions but may also unveil novel therapeutic opportunities. The data generated from the proposed studies will be critical in determining whether T4AM holds promise as a selective TR modulator, a novel anti-cancer agent targeting integrin αvβ3, or a modulator of the trace amine system.

References

- Bergh JJ, Lin HY, Lansing L, Mohamed SN, Davis FB, Mousa S, Davis PJ. Integrin alphaVbeta3 contains a cell surface receptor site for thyroid hormone that is linked to activation of mitogen-activated protein kinase and induction of angiogenesis. Endocrinology. 2005;146(7):2864-71.

- Bianco AC, Salvatore D, Gereben B, Berry MJ, Larsen PR. Biochemistry, cellular and molecular biology, and physiological roles of the iodothyronine selenodeiodinases. Endocr Rev. 2002;23(1):38-89.

- Chen X, Liu H, Wang H, et al. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency. Mol Pharm. 2012;9(4):1034-1044.

- Davis PJ, Goglia F, Leonard JL. Nongenomic actions of thyroid hormone.

- Grandy DK. Trace Amine-Associated Receptor 1 (TAAR1): A New Target for the Treatment of Schizophrenia and Related Disorders. J Med Chem. 2017;60(16):6776-6784.

- Cheng SY, Leonard JL, Davis PJ. Molecular aspects of thyroid hormone actions. Endocr Rev. 2010;31(2):139-170.

- Lin HY, Sun M, Tang HY, et al. L-Thyroxine vs. 3,5,3'-triiodo-L-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase. Am J Physiol Cell Physiol. 2009;296(5):C980-991.

- Mousa SA, O'Connor L, Bergh JJ, et al. The pro-angiogenic action of thyroid hormone analogue GC-1 is initiated at an integrin receptor. J Cardiovasc Pharmacol. 2005;46(5):628-634.

- Pascual A, Aranda A. Thyroid hormone receptors, cell growth and differentiation. Biochim Biophys Acta. 2013;1830(7):3908-3916.

- Scanlan TS, Suchland KL, Hart ME, et al. 3-Iodothyronamine is an endogenous and rapid-acting derivative of thyroid hormone.

- Shi J, Yang Y, Zhang Y, et al. 64Cu-Labeled Tetrameric and Dimeric RGD Peptides: In Vivo Imaging of Integrin αvβ3 Expression. Mol Pharm. 2009;6(5):1469-1477.

- Zucchi R, Chiellini G, Scanlan TS, Grandy DK. 3-Iodothyronamine: a new player in the thyroid hormone arena?. Thyroid. 2005;15(3):273-276.

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71587580, 3,5,3',5'-Tetraiodo thyroacetamide. [Link]

- Mousa SA, Yalcin M, Bharali DJ, et al. Anti-Cancer Activities of Thyrointegrin αvβ3 Antagonist Mono- and Bis-Triazole Tetraiodothyroacetic Acid Conjugated via Polyethylene Glycols in Glioblastoma. Cancers (Basel). 2021;13(11):2796.

-

Wikipedia contributors. Thyroid hormone receptor. Wikipedia, The Free Encyclopedia. [Link]

-

Eurofins DiscoverX. TR Beta Human Thyroid Hormone NHR Binding Agonist Radioligand LeadHunter Assay. [Link]

-

Wikipedia contributors. 3-Iodothyronamine. Wikipedia, The Free Encyclopedia. [Link]

- Davis PJ, Lin HY, Sudha T, et al. Nongenomic actions of thyroid hormone: the integrin component. Physiol Rev. 2011;91(3):1079-1136.

- Bergh JJ, Lin HY, Lansing L, et al. Integrin alphaVbeta3 contains a cell surface receptor site for thyroid hormone that is linked to activation of mitogen-activated protein kinase and induction of angiogenesis. Endocrinology. 2005;146(7):2864-2871.

-

Ninja Nerd. Endocrinology | Synthesis of Thyroid Hormone. YouTube. [Link]

- Wu H, Wang C, He Y, et al. Ligand recognition and G-protein coupling of trace amine receptor TAAR1.

- Revel FG, Moreau JL, Gainetdinov RR, et al. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proc Natl Acad Sci U S A. 2011;108(20):8485-8490.

- Cayrol F, Diaz-Gerevini GT, Goin M, et al. Non-genomic Actions of Thyroid Hormones Regulate the Growth and Angiogenesis of T Cell Lymphomas. Front Oncol. 2019;9:83.

- Hoefig CS, Köhrle J. The multiple faces of 3-iodothyronamine: a new player in the thyroid hormone field. Thyroid. 2013;23(11):1359-1372.

- Davis PJ, Mousa SA, Lin HY, et al. Nongenomic actions of thyroid hormone: the integrin component. Med Res Rev. 2012;32(1):1-27.

- Cao HJ, Lin HY, Luidens MK, et al. Novel Transcriptional Mechanisms for Regulating Metabolism by Thyroid Hormone. Mol Cell Endocrinol. 2010;318(1-2):1-9.

- Lane TJ, Carlsson J. Conformational Changes of Thyroid Receptors in Response to Antagonists. J Chem Inf Model. 2021;61(2):903-913.

-

Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

- Raote I, Miller GM. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. Front Pharmacol. 2012;3:12.

- Chiellini G, Frascarelli S, Ghelardoni S, et al. Synthesis and biological activity of novel thyroid hormone analogues: 5'-aryl substituted GC-1 derivatives. Bioorg Med Chem. 2008;16(1):122-132.

- Gereben B, McAninch EA, Ribeiro MO, Bianco AC. Paradigms of Dynamic Control of Thyroid Hormone Signaling. Endocr Rev. 2015;36(5):530-547.

- Basile L, De Luca MA, Ciriaco M, et al. Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. Int J Mol Sci. 2024;25(8):4288.

- Raote I, Miller GM. METH-induced TAAR1 activates cAMP and cAMP-dependent PKA signaling in lymphocytes. J Neuroimmune Pharmacol. 2011;6(1):119-128.

-

National Council of Educational Research and Training. Haloalkanes and Haloarenes. [Link]

- Gauthier K, Chassande O, Plateroti M, et al. Different functions for the thyroid hormone receptors TRalpha and TRbeta in the control of thyroid hormone production and post-natal development. EMBO J. 1999;18(3):623-631.

- Laurino A, Ciacci C, De Siena G, et al. T1AM/TAAR1 System Reduces Inflammatory Response and β-Amyloid Toxicity in Human Microglial HMC3 Cell Line. Int J Mol Sci. 2022;23(22):14316.

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

- Flamant F, Baxter JD, Forrest D, et al. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature. Endocrinology. 2017;158(7):2052-2057.

- Jonklaas J, Sathasivam A. Assay of Thyroid Hormone and Related Substances. In: Feingold KR, Anawalt B, Boyce A, et al., editors. Endotext [Internet]. South Dartmouth (MA): MDText.com, Inc.; 2000-.

- Wolfrum C, Hoefig CS, Finan B, et al. The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1). J Biol Chem. 2013;288(25):18277-18287.

-

Wikipedia contributors. Thyroid hormone receptor beta. Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. Nongenomic Actions of Thyroid Hormone: The Integrin Component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]

- 5. TAAR1 - Wikipedia [en.wikipedia.org]

- 6. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]

- 7. Different functions for the thyroid hormone receptors TRalpha and TRbeta in the control of thyroid hormone production and post-natal development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of 3,5,3'-triiodothyronine (T3) and its analogs to the in vitro translational products of c-erbA protooncogenes: differences in the affinity of the alpha- and beta-forms for the acetic acid analog and failure of the human testis and kidney alpha-2 products to bind T3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. Analysis of the binding of 3,3',5-triiodo-L-thyronine and its analogues to mutant human beta 1 thyroid hormone receptors: a model of the hormone binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Cancer Activities of Thyrointegrin αvβ3 Antagonist Mono- and Bis-Triazole Tetraiodothyroacetic Acid Conjugated via Polyethylene Glycols in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

Methodological & Application

Illuminating Thyroid Hormone Signaling: A Guide to 3,5,3',5'-Tetraiodo Thyroacetamide (T4AM) in Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The intricate signaling network of thyroid hormones (TH) governs a vast array of physiological processes, from metabolic regulation to cellular proliferation and differentiation. Thyroxine (T4) and triiodothyronine (T3) are the principal actors in this system, exerting their effects through both nuclear and non-nuclear pathways. However, dissecting the specific contributions of these pathways has been a long-standing challenge. This guide introduces 3,5,3',5'-Tetraiodo Thyroacetamide (T4AM), also known as Tetrac, a powerful and specific tool for probing the non-genomic actions of thyroid hormones, particularly those initiated at the plasma membrane.

T4AM is a deaminated analog of T4 that acts as an antagonist at the thyroid hormone binding site on the extracellular domain of integrin αvβ3. This cell surface receptor mediates rapid, non-genomic signaling by T4 and, to a lesser extent, T3, influencing key cellular processes such as proliferation, angiogenesis, and apoptosis. By selectively blocking this interaction, T4AM allows researchers to isolate and study the downstream consequences of integrin αvβ3-mediated thyroid hormone signaling, providing a clearer understanding of its role in both normal physiology and pathological conditions like cancer.

This document provides a comprehensive overview of T4AM, its mechanism of action, and detailed protocols for its application in key experimental models.

Mechanism of Action: T4AM as a Selective Antagonist of Integrin αvβ3 Signaling

Thyroid hormones can initiate signaling cascades through two primary mechanisms: a "genomic" pathway involving nuclear thyroid hormone receptors (TRs) that regulate gene expression, and a "non-genomic" pathway that originates at the cell surface. The non-genomic actions are often rapid and are mediated by a variety of cell surface receptors, with the integrin αvβ3 being a key player.

T4 and T3 can bind to a specific site on the integrin αvβ3, initiating a cascade of intracellular events, most notably the activation of the Ras/MAPK (ERK) and PI3K/Akt signaling pathways. These pathways are central regulators of cell proliferation, survival, and angiogenesis.

T4AM, due to its structural similarity to T4, competes for binding at this integrin receptor site. However, upon binding, it fails to induce the conformational changes necessary for signal transduction. Consequently, T4AM acts as a potent and specific antagonist, blocking the downstream activation of the ERK and PI3K/Akt pathways that would normally be triggered by T4 or T3. This selective inhibition makes T4AM an invaluable tool for distinguishing the biological effects of integrin-mediated thyroid hormone signaling from those originating from nuclear receptor activation.

Figure 1: T4AM Mechanism of Action. T4 and T3 bind to and activate integrin αvβ3, initiating downstream ERK and PI3K/Akt signaling pathways that promote cell proliferation and angiogenesis. T4AM competitively inhibits this binding, blocking signal transduction.

Applications and Protocols

The unique antagonistic properties of T4AM make it a versatile tool for a range of in vitro and in vivo studies. Below are detailed protocols for common applications.

I. In Vitro Applications

A. Preparation of T4AM Stock and Working Solutions

The accurate preparation of T4AM solutions is critical for reproducible experimental results.

Materials:

-

3,5,3',5'-Tetraiodo Thyroacetamide (T4AM/Tetrac) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Protocol for 10 mM Stock Solution:

-

Calculation: The molecular weight of T4AM is approximately 763.7 g/mol . To prepare a 10 mM stock solution, weigh out 7.64 mg of T4AM powder.

-

Dissolution: Add the weighed T4AM to a sterile tube. Add 1 mL of DMSO to dissolve the powder completely. Vortex thoroughly to ensure complete dissolution.[1]

-

Sterilization: Filter-sterilize the 10 mM stock solution using a 0.22 µm syringe filter into a fresh sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Preparation of Working Solutions:

-

Thaw a single aliquot of the 10 mM T4AM stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in the appropriate cell culture medium immediately before use. For example, to prepare a 10 µM working solution in 1 mL of media, add 1 µL of the 10 mM stock solution.

-

Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Table 1: T4AM Solution Preparation and Storage

| Parameter | Recommendation | Rationale |

| Solvent for Stock | DMSO | T4AM has good solubility in DMSO, allowing for a concentrated stock solution.[3] |

| Stock Concentration | 10 mM | A standard concentration that is easy to dilute for most in vitro applications. |

| Storage Temperature | -20°C | Ensures stability of the compound for long-term storage. |

| Storage Conditions | Protected from light, in single-use aliquots | Minimizes degradation and avoids repeated freeze-thaw cycles. |

| Final DMSO in Media | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells.[2] |

B. Cell Proliferation (MTT) Assay

This protocol assesses the effect of T4AM on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., breast cancer, glioma)

-

Complete cell culture medium

-

96-well cell culture plates

-

T4AM working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of T4AM (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

-

Solubilization: After the incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve to determine the IC50 value of T4AM for the specific cell line.

C. Endothelial Cell Tube Formation Assay (Angiogenesis)

This assay evaluates the anti-angiogenic potential of T4AM by assessing its ability to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane matrix (e.g., Matrigel®)

-

96-well cell culture plates

-

T4AM working solutions

-

Calcein AM (for visualization)

-

Inverted fluorescence microscope

Protocol:

-

Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix per well. Incubate at 37°C for 30-60 minutes to allow for gelation.[5]

-

Cell Preparation: Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.

-

Treatment and Seeding: Add T4AM at various concentrations (e.g., 1, 5, 10, 25 µM) to the HUVEC suspension. Seed 100 µL of the cell suspension (20,000 cells) onto the gelled matrix in each well. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.

-

Visualization: Stain the cells with Calcein AM and visualize the tube formation using an inverted fluorescence microscope.

-

Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Sources

- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.workstationindustries.com [resources.workstationindustries.com]

- 3. atcc.org [atcc.org]

- 4. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 5. protocol-online.org [protocol-online.org]

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 3,5,3',5'-Tetraiodo Thyroacetamide in Human Plasma

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3,5,3',5'-Tetraiodo Thyroacetamide (T4AM) in human plasma. T4AM, a derivative of the thyroid hormone thyroxine (T4), is of growing interest in biomedical research. The accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and metabolic studies. This protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been rigorously validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.

Introduction: The Significance of T4AM Analysis

3,5,3',5'-Tetraiodo Thyroacetamide (T4AM) is a synthetic derivative of the primary thyroid hormone, L-thyroxine (T4). While its biological roles are still under investigation, related thyroid hormone analogs have shown a range of activities, including potential thyromimetic or antagonistic effects.[1] Given its structural similarity to T4, T4AM is a valuable tool for probing the mechanisms of thyroid hormone action and metabolism.[2]

To understand the pharmacokinetic profile, metabolic fate, and potential therapeutic or toxicological effects of T4AM, a robust and reliable analytical method for its quantification in biological fluids is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical applications.[3][4] This application note provides a comprehensive, step-by-step protocol for the LC-MS/MS analysis of T4AM in human plasma, designed for use by researchers in pharmacology, toxicology, and drug development.

Principle of the Method

The analytical method is based on the following key steps:

-

Sample Preparation: T4AM and an internal standard (IS) are extracted from human plasma using solid-phase extraction (SPE). This step effectively removes proteins and other interfering matrix components.[5][6]

-

Chromatographic Separation: The extracted sample is injected into a reverse-phase high-performance liquid chromatography (HPLC) system, where T4AM and the IS are separated from any remaining endogenous compounds based on their hydrophobicity.

-

Mass Spectrometric Detection: The separated analytes are introduced into a triple quadrupole mass spectrometer. Specific precursor-to-product ion transitions for T4AM and the IS are monitored in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

The concentration of T4AM in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from samples with known concentrations of T4AM.

Materials and Reagents

-

Analytes and Standards:

-

3,5,3',5'-Tetraiodo Thyroacetamide (T4AM) reference standard (>98% purity)

-

Stable isotope-labeled internal standard (e.g., T4AM-¹³C₆) is highly recommended for optimal precision. If unavailable, a structurally similar compound can be used after thorough validation.

-

-

Solvents and Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade, 18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide (ACS grade)

-

Human plasma (sourced from a reputable supplier, stored at -80 °C)

-

-

Consumables and Equipment:

-

Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

-

SPE vacuum manifold

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

pH meter

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Detailed Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of T4AM and the internal standard into separate volumetric flasks. Dissolve in a minimal amount of a suitable organic solvent (e.g., methanol with a small amount of ammonium hydroxide to aid solubility) and bring to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with 50:50 (v/v) methanol:water. These will be used to spike plasma for the calibration curve and quality control samples.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a critical step to remove plasma proteins and phospholipids that can interfere with the analysis and contaminate the LC-MS/MS system.

Caption: Solid-Phase Extraction Workflow for T4AM.

Step-by-Step SPE Protocol:

-

Sample Pre-treatment: Thaw plasma samples on ice. To a 200 µL aliquot of plasma, add the internal standard solution. Vortex briefly. Acidify the sample with an equal volume of 2% formic acid in water to facilitate binding to the SPE sorbent.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through at a slow, steady rate (approx. 1 mL/min).

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

-

Elution: Elute T4AM and the IS from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol containing 2% formic acid).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A). Vortex and transfer to an autosampler vial.

LC-MS/MS Instrumental Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Table 1: LC-MS/MS Parameters

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| HPLC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500 °C |

| Capillary Voltage | 3.5 kV |

| MRM Transitions | To be determined by infusion of standards |

| T4AM (Precursor > Product) | e.g., m/z 747.7 > m/z 702.7 |

| IS (Precursor > Product) | e.g., m/z 753.7 > m/z 708.7 |

| Collision Energy | Optimize for each transition |

| Dwell Time | 100 ms |

Note: The exact m/z values for precursor and product ions should be determined empirically by infusing a standard solution of T4AM and the IS into the mass spectrometer. The molecular weight of T4AM is approximately 746.84 g/mol .

Method Validation

A comprehensive validation of the bioanalytical method is crucial to ensure its reliability. The validation should be performed in accordance with regulatory guidelines, such as those from the FDA.[7][8][9]

Caption: Key Parameters for Bioanalytical Method Validation.

Table 2: Summary of Method Validation Acceptance Criteria

| Validation Parameter | Experiment | Acceptance Criteria |

| Selectivity | Analysis of blank plasma from at least 6 sources. | No significant interfering peaks (>20% of LLOQ) at the retention time of T4AM and IS. |

| Linearity | Calibration curve with at least 6 non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy | Analysis of Quality Control (QC) samples at 4 levels (n=5). | Mean concentration within ±15% of nominal value (±20% at LLOQ). |

| Precision | Intra- and inter-day analysis of QC samples. | Coefficient of variation (CV) ≤ 15% (≤20% at LLOQ). |

| Matrix Effect | Comparison of analyte response in post-extraction spiked plasma vs. neat solution. | CV of the IS-normalized matrix factor should be ≤ 15%. |

| Extraction Recovery | Comparison of analyte response in pre-extraction vs. post-extraction spiked samples. | Should be consistent and reproducible. |

| Stability | Freeze-thaw (3 cycles), bench-top (e.g., 4h), long-term (-80°C), and post-preparative stability. | Mean concentration within ±15% of nominal concentration. |

Expected Results and Discussion

This method is expected to yield a linear response over a concentration range suitable for preclinical or clinical studies (e.g., 0.1 to 100 ng/mL). The use of a stable isotope-labeled internal standard will effectively compensate for any variability in sample preparation and instrument response, leading to high precision and accuracy. The chromatographic conditions are designed to provide a sharp, symmetrical peak for T4AM, well-resolved from any potential interferences. Potential challenges may include the inherent low concentrations of T4AM in biological samples, requiring a highly sensitive mass spectrometer. Adherence to the detailed SPE protocol is critical for minimizing matrix effects and achieving consistent recovery.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantitative determination of 3,5,3',5'-Tetraiodo Thyroacetamide in human plasma. The comprehensive validation protocol ensures the generation of high-quality, reliable data suitable for regulated bioanalysis in support of drug development and biomedical research.

References

-

ChemBK. (n.d.). 3,5,3',5'-Tetraiodo Thyroacetic Acid. Retrieved from [Link]

-

Emmett, J. C., et al. (1980). Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. Journal of Medicinal Chemistry, 23(1), 44-51. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 3,5,3',5'-TETRAIODO THYROACETAMIDE. Retrieved from [Link]

-

Guo, T., et al. (2011). Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 412(15-16), 1395-1401. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

-

Separation Science. (n.d.). LC-MS analysis of thyroid hormones in human serum. Retrieved from [Link]

-

Li, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 295. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Köhrle, J. (2015). Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS. Methods in Molecular Biology, 1203, 137-151. Retrieved from [Link]

-

ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

-

van Deventer, K., & Pozo, O. J. (2023). Analysis of free, unbound thyroid hormones by liquid chromatography-tandem mass spectrometry: A mini-review of the medical rationale and analytical methods. Clinica Chimica Acta, 547, 117464. Retrieved from [Link]

-

SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

Sources

- 1. Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. etj.bioscientifica.com [etj.bioscientifica.com]

- 3. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sepscience.com [sepscience.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. m.youtube.com [m.youtube.com]

- 9. hhs.gov [hhs.gov]

Application Notes and Protocols for T4-acetamide in Experimental Contexts

This document provides a comprehensive guide to the experimental applications of T4-acetamide. As a structurally related analogue and known impurity of Levothyroxine (T4), T4-acetamide's primary role is in the realm of pharmaceutical analytics. However, its potential as a research tool in endocrinology and metabolic studies remains an area of nascent exploration. This guide is designed for researchers, scientists, and drug development professionals, offering both established protocols and forward-looking perspectives.

Introduction to T4-acetamide: An Analytical Standard and Potential Bioactive Molecule

T4-acetamide, with the chemical name 2-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetamide, is a derivative of the thyroid hormone thyroxine (T4).[1] It is recognized primarily as a process impurity in the synthesis of Levothyroxine, the synthetic form of T4 used to treat thyroid hormone deficiency.[2][3] Consequently, its most established application is as a certified reference standard for the quality control of Levothyroxine drug products, ensuring their purity and safety.[4][5]

While its role as a bioactive agent is not extensively documented in peer-reviewed literature, its structural similarity to T4 suggests potential interactions with thyroid hormone pathways. Thyroid hormones are critical regulators of metabolism, growth, and development, exerting their effects through nuclear thyroid hormone receptors (TRs) that modulate gene expression.[6][7][8] Analogues of thyroid hormones are of significant interest for their potential to selectively modulate these pathways, offering therapeutic benefits while minimizing side effects.[9][10] This document will first detail the established analytical applications of T4-acetamide and then explore its potential, though currently hypothetical, applications in biological research.

Table 1: Chemical and Physical Properties of T4-acetamide

| Property | Value | Source(s) |

| Chemical Name | 2-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetamide | [4] |

| Synonyms | 3,5,3',5'-Tetraiodo Thyroacetamide | |

| CAS Number | 176258-88-1 | [5] |

| Molecular Formula | C14H9I4NO3 | [1][5] |

| Molecular Weight | 746.84 g/mol |

Application Note: Quality Control of Levothyroxine Formulations

Principle: The therapeutic efficacy and safety of Levothyroxine are dependent on its precise dosage and purity. The presence of impurities, such as T4-acetamide, can potentially alter the drug's stability, bioavailability, and pharmacological activity. Regulatory bodies, therefore, mandate strict control over impurity levels in pharmaceutical preparations. T4-acetamide is used as a reference standard in chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), to accurately identify and quantify its presence in Levothyroxine samples.

Experimental Protocol: Quantification of T4-acetamide in Levothyroxine Sodium Tablets by HPLC

This protocol provides a general framework. Specific parameters may need to be optimized based on the available instrumentation and the specific formulation of Levothyroxine being tested.

A. Materials and Reagents:

-

T4-acetamide Certified Reference Material (CRM)

-

Levothyroxine Sodium Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid

-

Purified water (18.2 MΩ·cm)

-

Levothyroxine Sodium tablets for analysis

B. Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Analytical balance

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

C. Preparation of Solutions:

-

Mobile Phase: A gradient of (A) aqueous phosphate buffer (e.g., 0.05 M monobasic sodium phosphate, pH adjusted to 3.0 with phosphoric acid) and (B) acetonitrile is commonly used. A typical gradient might be:

-

0-10 min: 70% A, 30% B

-

10-25 min: Linear gradient to 40% A, 60% B

-

25-30 min: Hold at 40% A, 60% B

-

30-35 min: Return to initial conditions

-

-

Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

-

T4-acetamide Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of T4-acetamide CRM and dissolve it in 100 mL of diluent.

-

Levothyroxine Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Levothyroxine Sodium Reference Standard and dissolve it in 25 mL of diluent.

-

Standard Solution: Prepare a working standard solution containing a known concentration of Levothyroxine (e.g., 100 µg/mL) and T4-acetamide (e.g., 1 µg/mL) by diluting the stock solutions with the diluent. This concentration should be relevant to the expected impurity limit.

D. Sample Preparation:

-

Weigh and finely powder a number of Levothyroxine tablets (e.g., 20 tablets).

-

Accurately weigh a portion of the powder equivalent to a single tablet's average weight and transfer it to a volumetric flask.

-

Add a volume of diluent to achieve a theoretical Levothyroxine concentration similar to the standard solution.

-

Sonicate for 15 minutes to ensure complete dissolution, then dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

E. Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 225 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

F. Analysis and Data Interpretation:

-

Inject the diluent (as a blank), the standard solution, and the sample solution into the HPLC system.

-

Identify the peaks for Levothyroxine and T4-acetamide in the chromatograms based on their retention times in the standard solution.

-

Calculate the concentration of T4-acetamide in the sample using the peak area response from the standard and sample injections.

-

Ensure that the amount of T4-acetamide does not exceed the limits specified in the relevant pharmacopeia (e.g., USP).

Diagram 1: Workflow for HPLC-based Quality Control

Caption: Workflow for the quantification of T4-acetamide in pharmaceutical samples.

Potential Research Applications: A Hypothetical Framework

While not yet established, the structure of T4-acetamide invites speculation about its potential biological activities. The following sections outline hypothetical experimental applications to investigate these possibilities.

A. Investigating Thyroid Hormone Receptor (TR) Binding and Activation

Rationale: The primary mechanism of thyroid hormone action is through binding to nuclear thyroid hormone receptors TRα and TRβ. The structural modification in T4-acetamide (an acetamide group replacing the amino acid moiety) could alter its binding affinity and selectivity for these receptor isoforms.[11] Investigating this is a crucial first step in characterizing its potential as a thyromimetic or antagonist.

Hypothetical Protocol: In Vitro TR Binding Assay

-

Objective: To determine the binding affinity (Kd) of T4-acetamide for TRα and TRβ.

-

Method: A competitive radioligand binding assay.

-

Procedure:

-

Incubate purified human TRα or TRβ ligand-binding domains with a constant concentration of radiolabeled T3 (e.g., [125I]-T3).

-

Add increasing concentrations of unlabeled T4-acetamide (or T3 as a positive control).

-

Separate bound from free radioligand and quantify radioactivity.

-

Plot the displacement curves and calculate the IC50, from which the Ki (and Kd) can be derived.

-

-